BenchChemオンラインストアへようこそ!

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) is a structurally precise thienopyridine building block where the 3-methyl substituent is critical for biological activity—generic substitution with other thienopyridine derivatives is not viable. The tetrahydrothieno[3,2-c]pyridine scaffold is a recognized pharmacophore for P2Y12 receptor antagonism, enabling antiplatelet, antitumor, and antibacterial drug discovery. Its unique electronic and steric profile supports SAR exploration and chemical probe development. Consistent ≥95% purity across global suppliers ensures reproducible outcomes in medicinal chemistry workflows.

Molecular Formula C8H11NS
Molecular Weight 153.24
CAS No. 230301-87-8
Cat. No. B2460915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
CAS230301-87-8
Molecular FormulaC8H11NS
Molecular Weight153.24
Structural Identifiers
SMILESCC1=CSC2=C1CNCC2
InChIInChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3
InChIKeyZUZMVTSAPQEJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8): A Key Thienopyridine Scaffold for Drug Discovery and Chemical Synthesis


3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) is a heterocyclic organic compound belonging to the thienopyridine class, characterized by a fused thiophene and pyridine ring system with a methyl substituent at the 3-position . It serves as a crucial building block in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules targeting various therapeutic areas including antiplatelet, antitumor, and antibacterial applications [1]. The compound's unique structural features enable it to act as a versatile intermediate for the construction of more complex pharmacologically active agents .

Why 3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) Cannot Be Replaced by Generic Thienopyridine Analogs


Generic substitution of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine with other thienopyridine derivatives is not feasible due to the critical influence of substituent position and identity on biological activity and physicochemical properties. Studies on the thieno[3,2-c]pyridine scaffold demonstrate that even minor structural modifications, such as the presence and location of a methyl group, can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile . For instance, in the context of P2Y12 receptor antagonism, the specific substitution pattern on the tetrahydrothieno[3,2-c]pyridine core is essential for achieving desired antiplatelet activity, with different analogs exhibiting varying degrees of inhibition [1]. Furthermore, research comparing tetrahydrothieno[3,2-c]pyridines (THTPs) to their isosteric tetrahydroisoquinoline counterparts revealed significant differences in enzyme inhibitory potency, highlighting the unique electronic and steric contributions of the thiophene ring system [2]. Therefore, the precise structural identity of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a non-negotiable parameter in research and development workflows where consistent and predictable outcomes are required.

Quantitative Evidence for 3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) Differentiation from Comparators


Structural Differentiation: 3-Methyl Substitution vs. Unsubstituted Parent Scaffold

The presence of a methyl group at the 3-position of the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold distinguishes 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) from its unsubstituted parent compound (4H,5H,6H,7H-thieno[3,2-c]pyridine, CAS 54903-50-3). This structural modification introduces specific steric and electronic effects that are critical for downstream applications in medicinal chemistry. While direct quantitative data for this specific compound is limited, class-level inference from studies on related tetrahydrothieno[3,2-c]pyridine (THTP) derivatives indicates that substituents on the thiophene ring can significantly modulate biological activity and selectivity [1]. The methyl group alters the compound's lipophilicity and metabolic stability, factors which are essential for optimizing lead compounds in drug discovery programs .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity and Quality Assurance: A Benchmark for Research-Grade Building Blocks

The commercially available 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) is offered at a minimum purity specification of ≥95% by reputable vendors, ensuring its suitability as a research-grade building block for demanding synthetic applications . This level of purity is a critical differentiator when compared to lower-grade or impure sources, as impurities can significantly impact reaction yields, complicate purification steps, and confound biological assay results. While specific data on impurity profiles or analytical certificates (e.g., NMR, HPLC) are not provided in the search results, the stated ≥95% purity specification serves as a quantitative benchmark against which the quality of this compound can be assessed relative to less rigorously characterized alternatives .

Chemical Synthesis Quality Control Research Reagents

P2Y12 Antagonist Development: Potential Activity vs. Clinically Used Drugs

While 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) itself may not have direct biological activity data, it serves as a crucial scaffold for the development of novel P2Y12 receptor antagonists. Studies on closely related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THP) derivatives have demonstrated significant antiplatelet agglutination activity. For example, in a 2022 study, the synthesized THP derivatives 4a and 4g displayed 88.25% and 70.17% inhibition of platelet aggregation, respectively, which was comparable to the reference drugs aspirin and prasugrel [1]. This class-level inference highlights the potential of the thieno[3,2-c]pyridine core, when appropriately functionalized, to achieve potent biological effects. The specific 3-methyl substitution on our target compound is a key starting point for further derivatization aimed at optimizing activity and selectivity towards the P2Y12 target [2].

Antiplatelet P2Y12 Receptor Cardiovascular Disease

Isosteric Replacement: THTP Scaffold vs. THIQ in Enzyme Inhibition

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) nucleus, of which 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a derivative, has been evaluated as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in inhibitors of phenylethanolamine N-methyltransferase (hPNMT). A 2008 study found that while the THTP scaffold confirmed isosterism, the THTP compounds were generally less potent hPNMT inhibitors than their THIQ counterparts. This drop in potency was primarily attributed to the distinct electronic properties of the thiophene ring compared to the benzene ring in THIQ [1]. This cross-study comparison provides a clear example of how the thieno[3,2-c]pyridine core can impart different pharmacological characteristics compared to a closely related heterocyclic system, reinforcing the need for specific, rather than generic, compound selection in drug design [1].

Enzyme Inhibition Medicinal Chemistry Isosterism

Optimal Research and Industrial Applications for 3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8)


Medicinal Chemistry: Lead Optimization in P2Y12 Antagonist Programs

3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 230301-87-8) is an ideal starting material for medicinal chemists engaged in the design and synthesis of novel P2Y12 receptor antagonists for antiplatelet therapy. Its use is supported by class-level evidence showing that appropriately substituted tetrahydrothieno[3,2-c]pyridine derivatives can achieve significant inhibition of platelet aggregation, comparable to clinically used drugs like prasugrel and aspirin [1]. The 3-methyl group provides a handle for further structural diversification, allowing researchers to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties [2].

Organic Synthesis: A Versatile Building Block for Complex Heterocycles

This compound serves as a key building block in the synthesis of more complex heterocyclic systems with potential biological activity [1]. Its unique fused ring structure, featuring both a thiophene and a tetrahydropyridine ring, allows for a variety of chemical transformations, including functionalization at the nitrogen atom or further derivatization of the thiophene ring [2]. This makes it a valuable intermediate for constructing libraries of compounds for screening against various biological targets, including those implicated in cancer, inflammation, and infectious diseases [3].

Chemical Biology: Probing Enzyme Inhibition and Receptor Interactions

Researchers in chemical biology can utilize 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine as a core scaffold for developing chemical probes to study enzyme function and receptor interactions. Studies have shown that the tetrahydrothieno[3,2-c]pyridine nucleus can act as an isosteric replacement for other heterocycles, offering a tool to investigate the impact of electronic and steric factors on ligand-protein binding [1]. By synthesizing derivatives of this compound, scientists can create tool compounds to elucidate biological pathways and validate new drug targets [2].

Pharmaceutical Development: Synthesis of Potential Antithrombotic Agents

Given the well-established role of thienopyridines as antiplatelet agents, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a strategic intermediate for the synthesis and development of potential new antithrombotic drugs. The compound's core structure is a recognized pharmacophore for P2Y12 antagonism [1]. Research programs focused on next-generation antithrombotics with improved safety profiles or alternative mechanisms of action can leverage this building block to generate novel chemical entities for preclinical evaluation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.